molecular formula C24H30FN3O2 B12784941 exo-Dehydro N-demethylpimavanserin CAS No. 2211053-24-4

exo-Dehydro N-demethylpimavanserin

Cat. No.: B12784941
CAS No.: 2211053-24-4
M. Wt: 411.5 g/mol
InChI Key: CEXVIZAGOILYCK-UHFFFAOYSA-N
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Description

exo-Dehydro N-demethylpimavanserin is a derivative of pimavanserin, a selective serotonin inverse agonist (SSIA) approved for treating Parkinson’s disease-related psychosis. The compound undergoes two key modifications:

  • N-Demethylation: Removal of a methyl group from the tertiary amine.
  • exo-Dehydrogenation: Introduction of a double bond in the exocyclic position.

Properties

CAS No.

2211053-24-4

Molecular Formula

C24H30FN3O2

Molecular Weight

411.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylprop-2-enoxy)phenyl]methyl]-1-piperidin-4-ylurea

InChI

InChI=1S/C24H30FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,22,26H,1,11-17H2,2H3,(H,27,29)

InChI Key

CEXVIZAGOILYCK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3

Origin of Product

United States

Preparation Methods

The synthesis of exo-Dehydro N-demethylpimavanserin involves multiple steps starting from commercially available precursors. One of the synthetic routes for pimavanserin tartrate, a related compound, involves a five-step synthesis starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine . The process includes:

    Formation of intermediates: Conversion of 4-hydroxybenzaldehyde to an ether intermediate.

    Coupling reactions: Coupling with (4-fluorophenyl)methanamine.

    Purification: Achieving high purity through recrystallization and other purification techniques.

Chemical Reactions Analysis

exo-Dehydro N-demethylpimavanserin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

exo-Dehydro N-demethylpimavanserin has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-Dehydro N-demethylpimavanserin involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. As an inverse agonist/antagonist, it modulates the activity of these receptors, leading to therapeutic effects without significant dopaminergic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amidines and Demethylated Derivatives

The provided evidence highlights several amidine-based compounds regulated under export controls (e.g., N,N-Dimethylacetamidine, CAS #2909–14–0) and demethylated analogs like N-Desmethyl mianserin . These share functional groups or metabolic pathways relevant to exo-Dehydro N-demethylpimavanserin.

Table 1: Key Properties of Selected Analogous Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
N,N-Dimethylacetamidine 2909–14–0 C₄H₁₀N₂ 86.14 Amidine backbone; polar, basic
N,N-Dimethylbutanamidine 1340437–35–5 C₆H₁₄N₂ 114.19 Longer alkyl chain; increased lipophilicity
N-Desmethyl mianserin Not specified* C₁₇H₁₈N₂ 250.34 Demethylated tricyclic antidepressant

Pharmacological and Metabolic Differences

  • Receptor Affinity: Amidines like N,N-Dimethylacetamidine exhibit strong hydrogen-bonding capacity due to their amidine group, which may enhance binding to serotonin receptors—a feature shared with pimavanserin derivatives .
  • Metabolic Stability : Demethylation (as seen in N-Desmethyl mianserin) typically increases polarity, accelerating renal clearance. Conversely, exo-dehydrogenation may introduce metabolic susceptibility to cytochrome P450 enzymes .

Environmental and Toxicological Profiles

emphasizes tools like ECOSAR/EPI for predicting ecotoxicity . Applying these models:

  • Amidines (e.g., N,N-Dimethylpropanamidine, CAS #56776–14–8) show moderate aquatic toxicity (predicted LC₅₀: 10–100 mg/L) due to their cationic nature .
  • Demethylated compounds like N-Desmethyl mianserin are less lipophilic than their parent molecules, reducing bioaccumulation risks .

Research Findings and Implications

  • Structural Activity Relationships (SAR) : The exo-dehydro modification in this compound may enhance serotonin receptor antagonism compared to saturated analogs, as seen in other tricyclic derivatives .
  • Regulatory Status : Amidines in are subject to export controls, suggesting stringent handling requirements—a consideration for scaling up the target compound .

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